5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a furan ring, a pyridine ring, and a nicotinamide moiety
Scientific Research Applications
5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced nicotinamide derivatives.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The furan and pyridine rings allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide: Similar structure but with a different position of the pyridine ring.
2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide: Similar structure but with a different position of the bromine atom.
Uniqueness
5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide is unique due to its specific arrangement of functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
5-bromo-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-13-7-12(8-18-10-13)16(21)20-9-11-3-1-5-19-15(11)14-4-2-6-22-14/h1-8,10H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTHDFIRLFNLHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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